4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which includes a benzamide core modified by a sulfamoyl group and a methoxybenzothiazole moiety. The presence of these functional groups is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H20N2O3S |
Molecular Weight | 336.42 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth, particularly against Staphylococcus aureus, has been highlighted in several studies. For example, it has been shown to act as an antibiotic potentiator, enhancing the efficacy of existing antibiotics against resistant strains .
Antitumor Activity
Recent studies have explored the antitumor potential of benzothiazole derivatives, including those similar to the compound . These derivatives have demonstrated cytotoxic effects on various cancer cell lines, such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). Notably, IC50 values for related compounds have been reported in the range of 0.14–8.59 μM, indicating strong cytotoxicity .
Case Studies
- Antimicrobial Efficacy : In a study assessing the antibacterial activity of benzothiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated that several derivatives exhibited potent antibacterial activity, particularly against E. coli and S. aureus .
- Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of benzothiazole-based compounds on lung cancer cell lines. The findings revealed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, suggesting their potential as novel anticancer agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Topoisomerase II : Similar compounds have been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication in cancer cells, leading to increased DNA damage and apoptosis .
- Antibacterial Mechanism : The compound may interfere with bacterial cell wall synthesis or function by potentiating the effects of antibiotics through inhibition of resistance mechanisms .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-4-12-24(13-5-2)30(26,27)17-9-6-15(7-10-17)20(25)23-21-22-18-11-8-16(28-3)14-19(18)29-21/h4-11,14H,1-2,12-13H2,3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREPAUVZPFMQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.